molecular formula C15H14ClN3 B11070571 4-chloro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline

4-chloro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline

Cat. No.: B11070571
M. Wt: 271.74 g/mol
InChI Key: PGGPYLVHSRPSTM-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE is a complex organic compound that features a chlorophenyl group and a methylimidazopyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE typically involves the reaction of 4-chloroaniline with 8-methylimidazo[1,2-a]pyridine-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the reduced amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-CHLOROPHENYL)-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE
  • N-(4-FLUOROPHENYL)-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE
  • N-(4-METHOXYPHENYL)-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE

Uniqueness

N-(4-CHLOROPHENYL)-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring, potentially leading to different pharmacological profiles and applications.

Properties

Molecular Formula

C15H14ClN3

Molecular Weight

271.74 g/mol

IUPAC Name

4-chloro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline

InChI

InChI=1S/C15H14ClN3/c1-11-3-2-8-19-10-14(18-15(11)19)9-17-13-6-4-12(16)5-7-13/h2-8,10,17H,9H2,1H3

InChI Key

PGGPYLVHSRPSTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CNC3=CC=C(C=C3)Cl

Origin of Product

United States

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